

3-Borono-5-chlorobenzoic acid CAS number

957061-05-1

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Borono-5-chlorobenzoic acid

Cat. No.: B1418372

[Get Quote](#)

An In-Depth Technical Guide to **3-Borono-5-chlorobenzoic Acid** (CAS 957061-05-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Borono-5-chlorobenzoic acid, with CAS number 957061-05-1, is a bifunctional aromatic building block of significant interest in the fields of medicinal chemistry and organic synthesis. As a substituted phenylboronic acid, its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the construction of complex biaryl systems.^{[1][2]} The presence of both a boronic acid and a carboxylic acid moiety on the same scaffold provides orthogonal reactive handles, enabling sequential and diverse functionalization. This guide offers a comprehensive technical overview of its chemical properties, applications, and practical methodologies, designed to empower researchers in leveraging this versatile reagent for advanced molecular design and drug discovery.

Physicochemical Properties and Structural Analysis

3-Borono-5-chlorobenzoic acid is a solid at room temperature, possessing a unique combination of functional groups that dictate its reactivity and utility.^[3] Understanding these individual components is key to its strategic deployment in synthesis.

Property	Value	Reference
CAS Number	957061-05-1	[3]
Molecular Formula	C ₇ H ₆ BClO ₄	[3]
Molecular Weight	200.38 g/mol	[3]
Synonym	3-Carboxy-5-chlorophenylboronic acid	[3]
Appearance	White to off-white solid	[4]
Functional Groups	Boronic Acid, Carboxylic Acid, Aryl Chloride	[3]

Structural Features and Reactivity Insights:

- Boronic Acid Group (-B(OH)₂): This moiety is the cornerstone of the molecule's utility in cross-coupling chemistry. The boron atom is electrophilic and can readily engage in transmetalation with a palladium center after activation with a base.[5] This group is relatively stable, easy to handle, and has low toxicity, making it a preferred coupling partner in pharmaceutical synthesis.[5][6]
- Carboxylic Acid Group (-COOH): This functional group provides a classical handle for derivatization, most commonly through amide bond formation. Its presence makes the molecule a valuable linker, capable of covalently attaching to amine-containing scaffolds or biomolecules. The acidity is enhanced by the electron-withdrawing effects of the adjacent chloro and borono substituents.[7]
- Aryl Chloride (-Cl): The chlorine atom influences the electronic properties of the aromatic ring. It also serves as a potential metabolic blocking site, a strategy often employed in drug design to enhance the pharmacokinetic profile of a candidate molecule.[2]

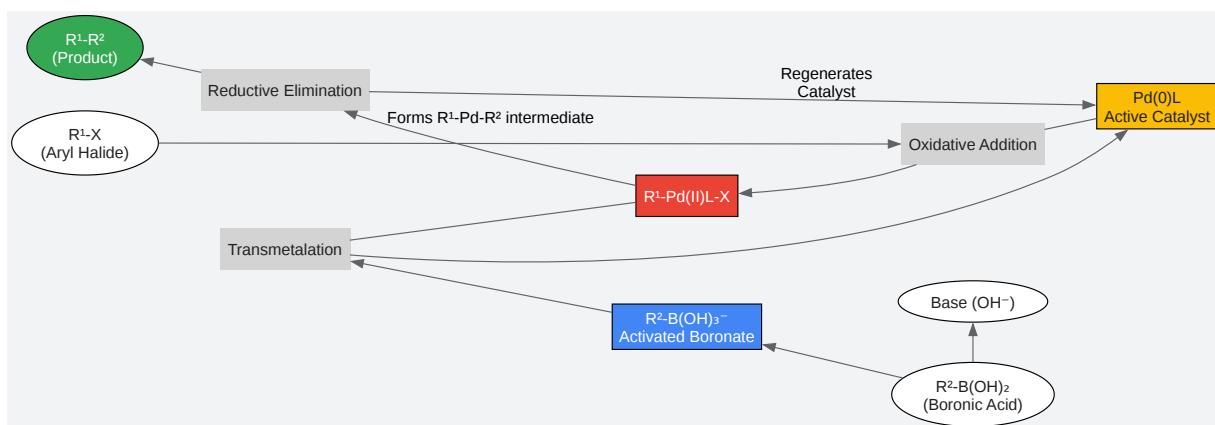
Predicted Spectroscopic Profile

While specific experimental spectra for this compound are often proprietary, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds like chlorobenzoic acids.[8][9]

- ^1H NMR (in DMSO-d₆): The spectrum would show three distinct signals in the aromatic region (approx. 7.5-8.0 ppm). The proton between the two electron-withdrawing groups (at C2) would be the most deshielded. The protons at C4 and C6 would appear as distinct multiplets. A broad singlet at high chemical shift (>12 ppm) would correspond to the carboxylic acid proton.
- ^{13}C NMR (in DMSO-d₆): Six aromatic carbon signals and one carbonyl carbon signal (~166 ppm) are expected. The carbons directly attached to the chloro, borono, and carboxyl groups would have characteristic chemical shifts influenced by their respective substituents.[9]
- FT-IR (KBr Pellet): Key vibrational bands would include a broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), characteristic C=C aromatic ring stretches (1400-1600 cm⁻¹), and a strong B-O stretching band (~1350 cm⁻¹).

The Cornerstone Application: Suzuki-Miyaura Coupling

The paramount application of **3-Borono-5-chlorobenzoic acid** is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is one of the most powerful and widely used tools for forming carbon-carbon bonds, particularly in the synthesis of biaryls, which are prevalent motifs in pharmaceuticals.[6][10]


Mechanistic Causality

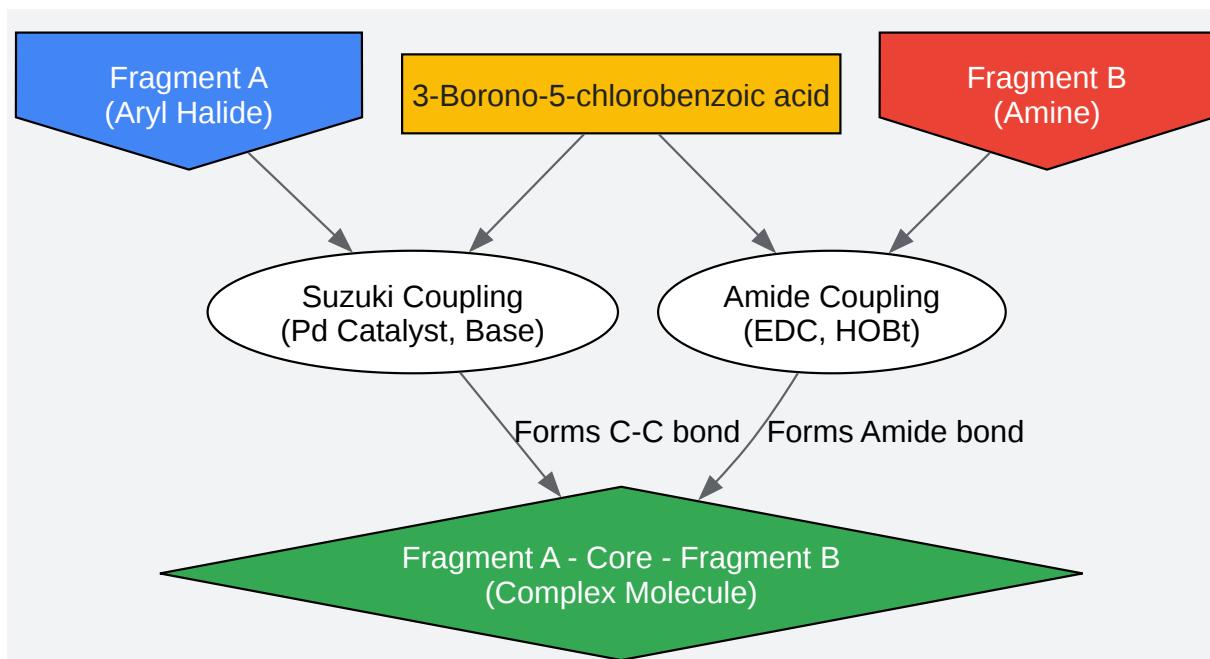
The reaction proceeds via a well-understood catalytic cycle involving a palladium catalyst.[1] [11] The success of the reaction hinges on the orchestration of three fundamental steps.

- Oxidative Addition: A low-valent Pd(0) catalyst species inserts into the carbon-halide bond of an electrophilic coupling partner (e.g., an aryl bromide, iodide, or triflate), forming a Pd(II) intermediate.[11][12] The reactivity order is generally I > OTf > Br >> Cl.[10][13]
- Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. Causality: This step does not proceed spontaneously. A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, converting it into a more nucleophilic boronate complex (e.g., [RB(OH)₃]⁻). This increased electron density on the

boron center facilitates the ligand exchange, displacing the halide from the palladium complex.[1][5][10]

- Reductive Elimination: The two organic partners on the Pd(II) center couple to form the new C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[11][12]

[Click to download full resolution via product page](#)


Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

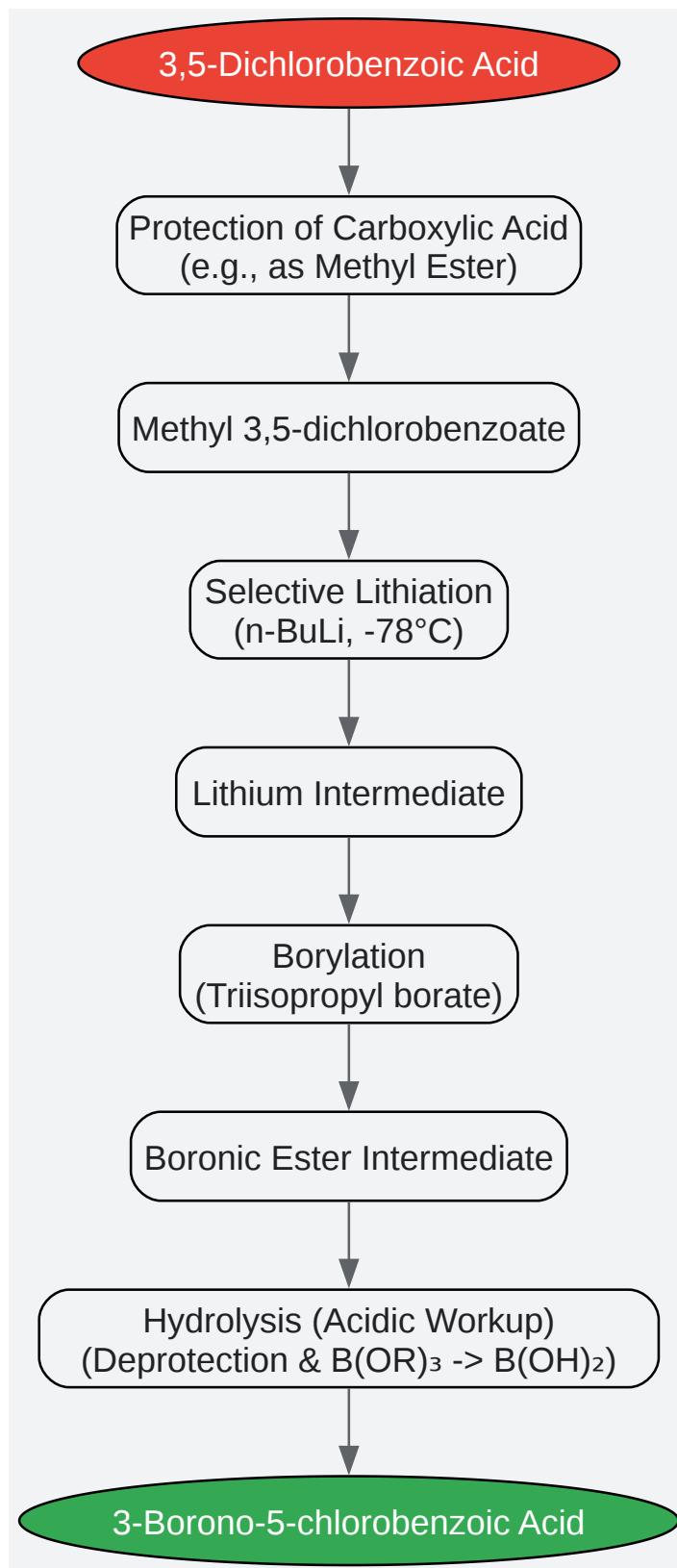
Strategic Value in Drug Discovery

Boronic acids are indispensable building blocks in modern pharmaceutical development.[6][14] The FDA approval of boronic acid-containing drugs like Bortezomib (Velcade®) for multiple myeloma underscores their therapeutic potential.[15][16] **3-Borono-5-chlorobenzoic acid** is

particularly valuable due to its bifunctional nature, allowing it to act as a versatile linker or scaffold in the synthesis of complex molecules.

This dual reactivity enables medicinal chemists to construct novel chemical entities by connecting two different fragments in a controlled, stepwise manner. For example, a Suzuki coupling can be performed first, followed by an amide coupling reaction on the carboxylic acid, or vice-versa. This strategic flexibility accelerates the generation of diverse chemical libraries for screening against biological targets.[2][6]

[Click to download full resolution via product page](#)


Caption: Role as a bifunctional linker in complex molecule synthesis.

Methodologies and Protocols

Proposed Synthetic Pathway

While numerous vendors supply this reagent, understanding its synthesis provides insight into potential impurities. A plausible laboratory-scale synthesis can be envisioned starting from a

commercially available di-halogenated precursor, such as 3,5-dichlorobenzoic acid. The workflow would involve a selective metal-halogen exchange followed by borylation.

[Click to download full resolution via product page](#)

Caption: A proposed synthetic workflow for **3-Borono-5-chlorobenzoic acid**.

Field-Proven Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating system for coupling **3-Borono-5-chlorobenzoic acid** with a generic aryl bromide.

Objective: To synthesize a substituted biaryl carboxylic acid.

Materials:

- **3-Borono-5-chlorobenzoic acid** (1.2 equivalents)
- Aryl Bromide (1.0 equivalent)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)
- Potassium Carbonate (K₂CO₃), anhydrous (2.5 equivalents)
- 1,4-Dioxane, anhydrous
- Deionized Water
- Argon or Nitrogen gas supply

Procedure:

- Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the Aryl Bromide (1.0 equiv.), **3-Borono-5-chlorobenzoic acid** (1.2 equiv.), and K₂CO₃ (2.5 equiv.).
- Inert Atmosphere: Seal the flask with a septum and purge with inert gas (Argon or Nitrogen) for 10-15 minutes. Causality: This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
- Solvent Addition: Add anhydrous 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of aryl bromide). The solvent mixture is degassed by bubbling inert gas

through it for 20 minutes prior to addition. Causality: The biphasic solvent system helps to dissolve both the organic substrates and the inorganic base.

- Catalyst Addition: Under a positive pressure of inert gas, add the $\text{Pd}(\text{PPh}_3)_4$ catalyst (0.03 equiv.). The mixture will typically turn yellow or orange.
- Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
- Workup:
 - Cool the reaction to room temperature.
 - Add water and extract the mixture with an organic solvent like ethyl acetate (3x). Note: The product is a carboxylic acid. To extract it into the organic layer, the aqueous layer must first be acidified with 1M HCl to a pH of ~2-3 to protonate the carboxylate.
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and filter.[\[11\]](#)
- Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety and maintain the integrity of the reagent.

Aspect	Recommendation	Rationale & References
Personal Protective Equipment (PPE)	Wear safety glasses with side-shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).	To prevent skin and eye irritation. [17]
Handling	Handle in a well-ventilated chemical fume hood. Avoid breathing dust or vapors. Wash hands thoroughly after handling.	To prevent inhalation of potentially harmful dust and avoid cross-contamination. [17] [18]
Storage	Store in a cool, dry place in a tightly sealed container. Room temperature storage is generally acceptable.	Protects the compound from moisture, which can affect the boronic acid group, and atmospheric contaminants. [3]
Spill Response	Sweep up solid spills carefully to avoid creating dust. Place in a sealed container for disposal. Clean the area with soap and water.	Ensures containment and proper disposal in accordance with local regulations. [18]
In case of Contact	Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Seek medical attention if irritation persists.	Standard first-aid procedures for chemical irritants. [17]

Conclusion

3-Borono-5-chlorobenzoic acid (CAS 957061-05-1) is a strategically important and highly versatile building block for modern organic synthesis. Its value is anchored in its bifunctional nature, which provides two orthogonal points for molecular elaboration. A thorough understanding of its properties, the mechanism of its primary application in Suzuki-Miyaura coupling, and adherence to robust experimental protocols enables researchers to effectively harness its potential for creating novel and complex molecules, thereby accelerating innovation in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. nbinno.com [nbinno.com]
- 3. chemscene.com [chemscene.com]
- 4. strem.com [strem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. nbinno.com [nbinno.com]
- 7. Buy 3-Bromo-5-chlorobenzoic acid | 42860-02-6 [smolecule.com]
- 8. asianjournalofphysics.com [asianjournalofphysics.com]
- 9. 3-Chlorobenzoic acid(535-80-8) 1H NMR spectrum [chemicalbook.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. nbinno.com [nbinno.com]
- 15. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective | MDPI [mdpi.com]
- 16. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 17. files.dep.state.pa.us [files.dep.state.pa.us]
- 18. mgchemicals.com [mgchemicals.com]
- To cite this document: BenchChem. [3-Borono-5-chlorobenzoic acid CAS number 957061-05-1]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1418372#3-borono-5-chlorobenzoic-acid-cas-number-957061-05-1>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com